molecular formula C12H8ClNO2S B1586046 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride CAS No. 306936-10-7

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1586046
CAS No.: 306936-10-7
M. Wt: 265.72 g/mol
InChI Key: FRELABMUDPYWKB-UHFFFAOYSA-N
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Description

Overview of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride

This compound stands as a remarkable example of heterocyclic architecture in organic chemistry, combining the structural elements of benzofuran and thiazole systems within a single molecular framework. The compound possesses the molecular formula C12H8ClNO2S and exhibits a molecular weight of 265.72 grams per mole, characteristics that place it within the category of moderately sized organic molecules suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry systematic name precisely describes the compound's structural arrangement, emphasizing the connectivity between the 2,3-dihydrobenzofuran ring system and the thiazole-4-carbonyl chloride moiety.

The structural complexity of this compound arises from its incorporation of multiple heteroatoms, including nitrogen, oxygen, and sulfur, which contribute to its unique chemical reactivity and potential biological activity. The presence of the carbonyl chloride functional group at the 4-position of the thiazole ring imparts significant electrophilic character to the molecule, making it a valuable intermediate for nucleophilic acyl substitution reactions. This reactivity profile has been extensively exploited in synthetic organic chemistry for the preparation of amides, esters, and other carbonyl derivatives. The compound's InChI key, FRELABMUDPYWKB-UHFFFAOYSA-N, serves as a unique digital identifier that facilitates its recognition across various chemical databases and research platforms.

The dihydrobenzofuran moiety contributes additional complexity to the molecular structure, providing a partially saturated bicyclic system that enhances the compound's three-dimensional character. This structural feature has been recognized as potentially important for biological activity, as evidenced by its incorporation into various kinase inhibitor designs. The combination of aromatic and aliphatic elements within the benzofuran system creates opportunities for diverse intermolecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic associations. These interaction patterns are crucial for understanding the compound's behavior in both synthetic reactions and potential biological systems.

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of heterocyclic chemistry and the growing recognition of benzofuran and thiazole systems as privileged scaffolds in medicinal chemistry. The compound was first documented in chemical databases in 2005, with subsequent modifications and updates reflecting the ongoing research interest in this molecular architecture. The historical context of this compound's discovery is intimately connected to the development of synthetic methodologies for constructing complex heterocyclic systems, particularly those involving the formation of carbon-nitrogen and carbon-sulfur bonds in cyclic frameworks.

The emergence of thiazole chemistry as a significant area of research can be traced to early investigations into sulfur-containing heterocycles and their potential applications in pharmaceutical science. Thiazole derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The systematic exploration of thiazole-4-carbonyl chloride derivatives, including the compound under investigation, represents a natural extension of these early research efforts. The incorporation of the dihydrobenzofuran moiety into thiazole frameworks reflects the ongoing quest for structural diversity and enhanced biological activity in heterocyclic systems.

The historical development of synthetic approaches to benzofuran derivatives has also played a crucial role in enabling access to compounds like this compound. Early synthetic methodologies focused on the construction of the benzofuran ring system through various cyclization strategies, including acid-catalyzed cyclizations and metal-mediated coupling reactions. The evolution of these synthetic methods has facilitated the preparation of increasingly complex benzofuran derivatives, ultimately enabling the synthesis of the target compound. The historical progression from simple heterocyclic systems to complex multi-ring architectures exemplifies the continuous advancement of organic synthetic methodology.

The patent literature has also contributed significantly to the historical context of this compound, particularly in relation to its potential applications as a kinase inhibitor. The development of dual-specificity tyrosine phosphorylation-regulated kinase inhibitors has driven considerable research interest in dihydrobenzofuran-containing compounds. This patent-driven research has provided both synthetic routes and structure-activity relationship data that have enhanced understanding of the compound's potential applications. The intersection of academic research and industrial development has created a rich historical context for understanding the significance of this compound in contemporary chemical research.

Relevance in Modern Chemical Research

The contemporary relevance of this compound in chemical research stems from its unique position at the intersection of several important research areas, including bioorthogonal chemistry, kinase inhibition, and synthetic methodology development. Recent computational studies have highlighted the importance of steric effects in resolving the reactivity-stability paradox observed in bioorthogonal reactive tools, with compounds containing azole moieties showing particular promise for applications in living systems. The thiazole ring system present in the target compound represents a key structural element that has been identified as superior for bioorthogonal applications, exhibiting both high reactivity and elevated stability compared to previous systems.

Modern synthetic chemistry has increasingly focused on the development of efficient methodologies for constructing complex heterocyclic architectures, and this compound serves as an excellent example of this trend. The compound's synthesis requires sophisticated approaches that integrate multiple heterocyclic formation strategies, making it a valuable target for demonstrating advanced synthetic capabilities. Recent research has shown that benzofurancarboxamide derivatives, which are structurally related to the target compound, exhibit significant anticancer activity, further emphasizing the importance of this molecular framework in contemporary drug discovery efforts.

The field of kinase inhibitor development has also contributed significantly to the modern relevance of this compound. Dual-specificity tyrosine phosphorylation-regulated kinases have emerged as important therapeutic targets, and compounds containing the dihydrobenzofuran-5-yl motif have shown promising inhibitory activity. The structural features present in this compound align well with the pharmacophoric requirements for kinase inhibition, making it a valuable lead compound for further optimization efforts. The combination of the dihydrobenzofuran and thiazole systems provides opportunities for fine-tuning selectivity and potency through systematic structural modifications.

Contemporary research in heterocyclic chemistry has also emphasized the importance of compounds that can serve as versatile synthetic intermediates. The carbonyl chloride functionality present in this compound makes it particularly valuable for this purpose, as it can readily undergo nucleophilic acyl substitution reactions to generate diverse libraries of related compounds. This synthetic utility has been exploited in the preparation of various amide derivatives, esters, and other functionalized molecules. The availability of reliable synthetic routes to thiazole-4-carboxylic acid derivatives, as described in recent patent literature, has further enhanced the accessibility of the target compound and related structures.

Scope and Objectives of the Review

The scope of this comprehensive review encompasses a detailed examination of the chemical, physical, and synthetic aspects of this compound, with particular emphasis on its structural characteristics, synthetic accessibility, and potential applications in contemporary research. The primary objective is to provide a thorough analysis of the available scientific literature and database information pertaining to this compound, synthesizing diverse sources of information to create a comprehensive resource for researchers interested in this molecular system. The review aims to bridge the gap between fundamental chemical properties and practical applications, offering insights that will be valuable for both academic researchers and industrial scientists.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-11(15)9-6-17-12(14-9)8-1-2-10-7(5-8)3-4-16-10/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRELABMUDPYWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384015
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-10-7
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride (CAS No. 306936-10-7) is a member of the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C12H8ClNO2S
  • Molecular Weight: 251.71 g/mol
  • Melting Point: 210 °C
  • Density: 1.453 g/cm³

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying levels of effectiveness against Gram-negative strains .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

The compound has also been assessed for antifungal properties, demonstrating effectiveness against various fungal species such as Candida albicans and Aspergillus niger. Studies report that certain thiazole derivatives can inhibit fungal growth at concentrations as low as 10 µg/mL .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer properties due to their ability to inhibit tumor cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and growth .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The presence of specific substituents on the thiazole ring and the benzofuran moiety can significantly influence their pharmacological effects:

  • Substituent Effects: Electron-withdrawing groups enhance antimicrobial activity.
  • Ring Modifications: Variations in the benzofuran structure can affect solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy Study: A study conducted on a series of thiazole derivatives revealed that modifications in the benzofuran ring led to a marked increase in antibacterial potency against Staphylococcus aureus, with some compounds achieving MIC values below 10 µM .
  • Anticancer Activity Evaluation: In vitro tests demonstrated that certain thiazole derivatives could inhibit the growth of breast cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating a promising avenue for further research in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents, particularly as a precursor in the synthesis of biologically active thiazole derivatives. Thiazoles are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties.

Case Study Example :
Research has indicated that derivatives of thiazole exhibit significant inhibition against various cancer cell lines. For instance, compounds synthesized from 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole frameworks have been evaluated for their cytotoxic effects on human cancer cells. The incorporation of the benzofuran moiety is believed to enhance the bioactivity due to its ability to interact with cellular targets more effectively.

Agrochemical Development

The compound's structural characteristics may also lend themselves to applications in agrochemicals. Thiazole derivatives are often explored for their potential as herbicides and pesticides due to their ability to disrupt biochemical pathways in plants and pests.

Research Insights :
Studies have demonstrated that thiazole-based compounds can act as effective herbicides by inhibiting specific enzymes involved in plant growth regulation. The incorporation of the benzofuran unit may improve the selectivity and efficacy of these agrochemicals.

Material Science

In material science, this compound can be utilized in the development of novel polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Application Example :
Research has focused on using thiazole derivatives as additives in polymer formulations to improve their resistance to degradation under environmental stressors. The incorporation of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride into polymer matrices has been shown to enhance UV stability and reduce brittleness.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Target Compound 306936-10-7 C₁₂H₈ClNO₂S 2,3-Dihydrobenzofuran, Thiazole-4-COCl 273.72 Pharmaceutical intermediates
2-Phenyl-1,3-thiazole-4-carbonyl chloride 36094-04-9 C₁₀H₆ClNOS Phenyl, Thiazole-4-COCl 223.68 Organic synthesis
5-Methyl-1,3-thiazole-4-carbonyl chloride 120237-77-6 C₅H₄ClNOS Methyl, Thiazole-4-COCl 161.61 Polymer modifiers
2-(4-Chlorocarbonylphenyl)-5-thiophenecarbonitrile (from ) - C₁₃H₇ClN₂OS Phenyl-COCl, Thiophene-CN 282.73 Bis-heterocycle synthesis

Key Observations :

  • Electron Effects : The dihydrobenzofuran group in the target compound provides electron-donating character via its oxygen atom, contrasting with the electron-neutral phenyl group in 36094-04-7. This difference influences reactivity in electrophilic substitutions.
  • Solubility : The dihydrobenzofuran moiety enhances lipophilicity compared to phenyl or methyl-substituted analogs, impacting solubility in polar solvents .

Pharmacological and Industrial Relevance

  • Phenyl-Substituted Analog (CAS 36094-04-9): Primarily used in non-biological applications, such as liquid crystal synthesis, due to its planar structure .
  • Methyl-Substituted Analog (CAS 120237-77-6): Limited bioactivity; employed as a crosslinking agent in polymer chemistry .

Preparation Methods

Synthesis of the Benzofuran Moiety

The benzofuran ring system is often synthesized or introduced via palladium-catalyzed coupling reactions or cyclization methods starting from phenolic precursors:

  • Sonogashira Coupling and Cyclization:
    Methyl 3-(4-hydroxyphenyl)propionate derivatives can be converted into 2-arylbenzofurans via one-pot reactions under Sonogashira conditions using palladium catalysts such as PdCl2(PPh3)2, which has shown higher efficiency than Pd(PPh3)4.
  • Mercury Acetate Mediated Cyclization:
    Treatment of phenolic precursors with mercury acetate in acetic acid followed by reduction with sodium borohydride yields benzofuran intermediates in high yields.

This benzofuran intermediate is key for subsequent thiazole ring formation.

Formation of the Thiazole Ring

The thiazole ring bearing the carbonyl chloride group is typically synthesized via cyclization reactions involving thiosemicarbazones or related sulfur and nitrogen-containing precursors:

  • DABCO-Catalyzed Green Synthesis:
    A green and efficient method involves reacting hydrazonoyl halides with thiosemicarbazones in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in dioxane under reflux conditions. This yields thiazole derivatives linked to benzofuran moieties with good yields (e.g., 75%).
  • Alternative Catalysts:
    Triethylamine (TEA) can also be used as a base catalyst, but DABCO has shown better catalytic activity for these cyclizations.

Introduction of the Carbonyl Chloride Group

The conversion of the thiazole-4-carboxylic acid or related precursors to the corresponding carbonyl chloride is generally accomplished by:

  • Treating the carboxylic acid derivative with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions to form the acyl chloride functional group.
  • This step requires careful control of temperature and moisture exclusion to avoid hydrolysis and side reactions.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 4-Hydroxyphenylpropionate derivative PdCl2(PPh3)2 catalyst, Sonogashira coupling, cyclization Formation of 2-arylbenzofuran intermediate
2 Benzofuran intermediate Mercury acetate in AcOH, NaBH4 reduction High yield benzofuran derivative
3 Hydrazonoyl halide + thiosemicarbazone DABCO catalyst, reflux in dioxane Formation of thiazole ring linked to benzofuran
4 Thiazole-4-carboxylic acid derivative Thionyl chloride or oxalyl chloride Conversion to this compound

Analytical Data Supporting Preparation

  • Yields: The DABCO-catalyzed cyclization step typically achieves yields around 70-75% for thiazole derivatives linked to benzofuran.
  • Purification: Crystallization from solvents such as methanol or DMF is commonly employed to purify intermediates and final products.
  • Characterization: IR spectra show characteristic carbonyl (C=O) and thiazole ring vibrations; NMR confirms aromatic and heterocyclic proton environments; mass spectrometry confirms molecular weight.

Research Findings and Notes

  • The use of PdCl2(PPh3)2 as a catalyst in benzofuran formation is more efficient and reproducible than Pd(PPh3)4, enhancing overall yield and purity.
  • The DABCO-catalyzed method offers an eco-friendly and straightforward approach to thiazole synthesis, avoiding harsh conditions and toxic reagents.
  • The final acyl chloride formation step is critical for obtaining the reactive carbonyl chloride functionality necessary for further applications in medicinal chemistry or material science.
  • Alternative synthetic routes involving diazotization and cyanation steps have been reported for related benzothiazole-thiazole derivatives but are less directly applicable to this specific compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride?

The compound is typically synthesized via chlorination of its carboxylic acid precursor, 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:

  • Dissolving the carboxylic acid in anhydrous dichloromethane (DCM) under inert atmosphere.
  • Adding chlorinating agents dropwise at 0–5°C to minimize side reactions.
  • Purifying via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) . Purity validation requires HPLC or NMR to confirm absence of unreacted starting material or hydrolyzed byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is critical:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the dihydrobenzofuran-thiazole system, which may exhibit conformational flexibility .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ groups in the dihydrobenzofuran ring.
  • FT-IR : Confirm the carbonyl chloride (C=O stretch ~1770 cm⁻¹) and thiazole C=N (1640 cm⁻¹) .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 265.72 (C₁₂H₈ClNO₂S) .

Q. What safety protocols are essential for handling this compound?

Based on SDS

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and avoid drainage contamination .
  • Storage : Store in amber glass bottles at 4°C under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize acyl chloride hydrolysis during derivatization?

Advanced strategies include:

  • Low-temperature activation : Pre-cool reaction solvents (e.g., DCM) to -20°C before adding nucleophiles (e.g., amines for amide formation).
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, limiting exposure to moisture .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track the disappearance of the carbonyl chloride peak (~1770 cm⁻¹) in real time .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic reactivity at the carbonyl chloride group. Compare with experimental IR/NMR data to validate accuracy .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the thiazole nitrogen and steric effects from the dihydrobenzofuran ring .

Q. How should researchers address discrepancies between synthetic yield and purity assays?

Common contradictions arise from:

  • Side reactions : Esterification or oxidation byproducts detected via LC-MS. Mitigate by optimizing stoichiometry of chlorinating agents .
  • Hygroscopic degradation : Use Karl Fischer titration to quantify water content in solvents. Re-synthesize under stricter anhydrous conditions if >0.1% H₂O is detected .
  • Analytical limitations : Cross-validate purity using orthogonal methods (e.g., HPLC with UV/ELSD detection and ¹H NMR integration) .

Q. What biological screening approaches are relevant for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) due to thiazole's affinity for thiol groups. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay, comparing IC₅₀ values with control acyl chlorides .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
SynthesisReaction time, temperature, solvent puritySchlenk line, anhydrous DCM, SOCl₂
Structural AnalysisCrystallographic resolution, δ(¹³C) shiftsSHELXL, Bruker AVANCE III HD NMR
ReactivityElectrophilicity, steric hindranceDFT (Gaussian), AutoDock Vina
Biological ScreeningIC₅₀, MIC, protease inhibitionFluorometric assays, CLSI protocols

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride
Reactant of Route 2
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride

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